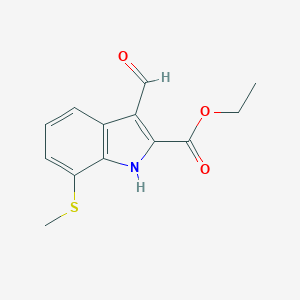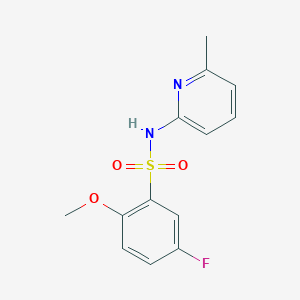
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has gained attention in scientific research due to its potential biological and pharmacological properties. BDBS has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of these enzymes can lead to a decrease in tumor cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide can inhibit the activity of carbonic anhydrase enzymes in vitro and in vivo. Additionally, 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide has been shown to have anti-inflammatory effects in animal models. 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide has also been shown to inhibit tumor cell growth in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide in lab experiments include its ability to inhibit carbonic anhydrase enzymes, its potential as an anti-inflammatory agent, and its potential as an anticancer agent. However, the limitations of using 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide, including:
1. Further studies to determine the safety and efficacy of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide as an anticancer agent.
2. Studies to determine the potential of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide as an anti-inflammatory agent in human models.
3. Studies to determine the potential of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide as a treatment for diseases such as osteoporosis and glaucoma.
4. Development of new synthetic methods for 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide to improve yield and purity.
5. Studies to determine the potential of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide as a diagnostic tool for diseases such as cancer.
In conclusion, 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has shown promising results in various scientific research applications. Its ability to inhibit carbonic anhydrase enzymes, its potential as an anti-inflammatory agent, and its potential as an anticancer agent make it a promising compound for further study. However, further studies are needed to determine its safety and efficacy in human models.
Synthesis Methods
The synthesis of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide can be achieved through various methods, including the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with diethylamine in the presence of a base. Another method involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl isocyanate with diethylamine. Both methods have been successful in producing 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide with high yield and purity.
Scientific Research Applications
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including as an inhibitor of carbonic anhydrase enzymes and as a potential anti-inflammatory agent. Studies have also shown that 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide may have potential as an anticancer agent due to its ability to inhibit tumor cell growth.
properties
Product Name |
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H18BrNO3S |
Molecular Weight |
336.25 g/mol |
IUPAC Name |
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-5-14(6-2)18(15,16)12-8-10(13)9(3)7-11(12)17-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
VUDJVHZGAAAGGD-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
![5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)

![4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)
![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)

![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)